molecular formula C16H17NO5S B14117131 (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid

Cat. No.: B14117131
M. Wt: 335.4 g/mol
InChI Key: OPOUZKSSFMAHDO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonylamino group attached to a propanoic acid backbone, with a methoxyphenyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of an appropriate amine precursor with a sulfonyl chloride derivative, followed by coupling with a propanoic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting or modulating the activity of the target molecule. This compound may also affect signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with similar structural features but different functional groups.

    2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with aromatic rings and functional groups that can undergo similar reactions.

Uniqueness

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylamino group and methoxyphenyl substituent make it particularly versatile for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C16H17NO5S/c1-11(16(18)19)17-23(20,21)15-9-5-13(6-10-15)12-3-7-14(22-2)8-4-12/h3-11,17H,1-2H3,(H,18,19)/t11-/m0/s1

InChI Key

OPOUZKSSFMAHDO-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.